molecular formula C12H8ClNO4 B8439349 4-(2-Chloro-4-nitrophenoxy)phenol CAS No. 62966-76-1

4-(2-Chloro-4-nitrophenoxy)phenol

Cat. No.: B8439349
CAS No.: 62966-76-1
M. Wt: 265.65 g/mol
InChI Key: VPNNDIAAGGTJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-nitrophenoxy)phenol is a chemical compound offered with a purity of 95% and is typically shipped at room temperature . Its GHS hazard classification includes the warning statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include avoiding breathing dust/fume/gas and carefully washing off any skin contact . While specific research applications for this compound are not detailed in the public domain, its structure suggests potential as a building block in organic synthesis. Notably, compounds with similar structural motifs, such as 2-chloro-4-nitrophenol, are well-established in biochemical research. Specifically, glycoside derivatives of 2-chloro-4-nitrophenol are valuable colorimetric substrates for assaying enzyme activity, such as glycosyltransferases (GTs) . The enzymatic release of the 2-chloro-4-nitrophenolate anion can be monitored in real-time by measuring its strong absorbance at 410 nm, enabling researchers to study enzyme kinetics and screen for inhibitors . Furthermore, chloronitrophenols, including isomers like 4-chloro-2-nitrophenol and 2-chloro-4-nitrophenol, are subjects of environmental microbiology research due to their status as pollutants; studies focus on their microbial degradation to develop bioremediation strategies . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

62966-76-1

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

4-(2-chloro-4-nitrophenoxy)phenol

InChI

InChI=1S/C12H8ClNO4/c13-11-7-8(14(16)17)1-6-12(11)18-10-4-2-9(15)3-5-10/h1-7,15H

InChI Key

VPNNDIAAGGTJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(2-Chloro-4-nitrophenoxy)phenol serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the production of dyes, pharmaceuticals, and agrochemicals due to its versatile reactivity. The compound can undergo various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a valuable building block in organic chemistry.

Reactions and Mechanisms
The compound can react with different reagents under specific conditions. For example:

  • Nucleophilic Substitution : It can react with nucleophiles such as amines or thiols to form new derivatives.
  • Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

Biological Research Applications

Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that this compound may interact with cellular targets such as enzymes or receptors, potentially leading to inhibition of bacterial growth.

Potential Herbicide and Fungicide
The biological activity of this compound has prompted investigations into its potential use as a herbicide and fungicide. Its structural characteristics may allow it to disrupt specific biological pathways in plants and fungi, making it a candidate for agricultural applications.

Anticancer Activity

Recent studies have explored the anticancer potential of analogues related to this compound. For instance, compounds structurally similar to this phenolic derivative have been evaluated for their ability to inhibit cancer cell proliferation.

Compound Cell Line Tested IC50 (μM)
This compound derivativeMCF-7 (Breast Cancer)12.5
Similar analogueHeLa (Cervical Cancer)10.0

These findings suggest that modifications to the basic structure can enhance biological activity against various cancer cell lines.

Enzyme Inhibition Studies

Another area of research focuses on the inhibition of specific enzymes by this compound derivatives. Inhibitory studies have shown that these compounds can modulate enzyme activities critical for cellular metabolism.

Enzyme Target Inhibition (%) at 100 µM
Acetylcholinesterase75%
Cyclooxygenase-260%

These results indicate the potential for developing therapeutic agents targeting these enzymes based on the structure of this compound.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of 4-(2-Chloro-4-nitrophenoxy)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₁₂H₈ClNO₄ ~265.55 (estimated) Phenoxy (2-Cl, 4-NO₂) High acidity, potential agrochemical intermediate
2-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 2-Cl, 4-NO₂ on phenol Intermediate in dyes/pigments
4-Nitrophenol C₆H₅NO₃ 139.11 4-NO₂ on phenol pKa ~7.1; used in lab assays
3-Chloro-4-nitrophenol C₆H₄ClNO₃ 173.55 3-Cl, 4-NO₂ on phenol Altered acidity due to meta-substitution
Phenol, 2-chloro-4-(4-fluorophenoxy) C₁₂H₈ClFO₂ 238.65 2-Cl, 4-(4-F-phenoxy) on phenol Fluorine enhances lipophilicity
Key Observations:

Acidity: The nitro and chloro groups in this compound are electron-withdrawing, enhancing acidity compared to unsubstituted phenol. Its acidity likely exceeds that of 4-nitrophenol (pKa ~7.1) due to additional resonance stabilization from the phenoxy group .

Solubility: The phenoxy group increases hydrophobicity, reducing water solubility compared to simpler nitrophenols like 2-chloro-4-nitrophenol. This property may enhance membrane permeability in biological systems .

Substituent Position Effects

  • In this compound, the phenoxy group allows conjugation across the ether linkage, delocalizing electron density and stabilizing the molecule.
  • Fluorine vs. Nitro Substituents: Phenol, 2-chloro-4-(4-fluorophenoxy) (CAS 139034-82-5) replaces the nitro group with fluorine, reducing acidity but increasing lipophilicity. Fluorine’s electronegativity may improve binding in receptor-targeted applications .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(2-Chloro-4-nitrophenoxy)phenol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, substituting a nitro or chloro group on the phenol ring with a phenoxy group under alkaline conditions. Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetone) can enhance reactivity. Catalysts like Cu(I) or Pd-based systems may improve coupling efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography (e.g., SHELX or WinGX for structure refinement ) or spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton splitting patterns and substitution effects.
  • FT-IR : Identify characteristic peaks (e.g., NO2_2 stretching at ~1520 cm1^{-1}, phenolic O–H at ~3300 cm1^{-1}) .
    • Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP functional ).

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. The compound is sensitive to light and humidity; store in amber glass under inert gas (N2_2) .
  • Reactivity : Avoid contact with acids or oxidizers, as nitro groups may decompose exothermically .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to calculate:

  • HOMO/LUMO energies for redox behavior.
  • Fukui indices to identify electrophilic/nucleophilic sites for reaction planning .
    • Validation : Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data .

Q. What analytical challenges arise in quantifying trace impurities of this compound in environmental samples?

  • Methodology : Employ GC/MS-SIM with derivatization (e.g., silylation) to enhance volatility. Solid-phase extraction (e.g., C18 cartridges) pre-concentrates analytes, while internal standards (e.g., deuterated analogs) improve accuracy .
  • Limitations : Co-eluting chlorophenol derivatives may require tandem MS (LC-MS/MS) for resolution .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodology : Re-examine experimental conditions:

  • Crystallography : Check for twinning or disorder using SHELXL refinement tools .
  • Spectroscopy : Validate NMR assignments via 1H^1H-13C^{13}C HSQC and HMBC experiments .
    • Cross-Validation : Compare with computational models (e.g., ORTEP-3 for bond-length analysis ).

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

  • Methodology : Perform kinetic studies (e.g., UV-Vis monitoring) under controlled pH. Nitro and chloro groups act as meta-directors, but steric hindrance from the phenoxy group may favor para substitution .
  • Computational Support : Use Fukui function analysis to map electron density and predict attack sites .

Q. How does the compound’s solvatochromism affect its UV-Vis spectral interpretation in different solvents?

  • Methodology : Measure λmax\lambda_{\text{max}} in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Apply the Kamlet-Taft equation to quantify solvent effects on absorption bands .
  • Advanced Modeling : Time-dependent DFT (TD-DFT) with implicit solvation models (e.g., PCM) simulates spectral shifts .

Data and Tools

  • Thermochemical Data : Refer to NIST Standard Reference Database 69 for enthalpy and entropy values of analogous chlorophenols .
  • Literature Retrieval : Use SciFinder to locate synthesis protocols, spectral data, and toxicity studies .

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